molecular formula C8H9BrN2O2 B3150307 3-((6-Bromopyridin-2-yl)amino)propanoic acid CAS No. 68638-67-5

3-((6-Bromopyridin-2-yl)amino)propanoic acid

Cat. No. B3150307
M. Wt: 245.07 g/mol
InChI Key: CECVZFZBEGRZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08080561B2

Procedure details

2-Amino-6-bromopyridine (25.0 g) was added to a mixture of ethyl acrylate (17.39 g) (1.2 eq) and acetic acid (4.55 g, 0.52 eq). The reaction mixture was heated at 130° C. for 70 hours and then cooled to room temperature. An aqueous NaOH solution (6N, 60 mL, 2.50 eq) was added and the resulting mixture was heated at reflux for one (1) hour and then cooled to room temperature. The solution was washed twice with ether and then acidified to pH 4-5 with concentrated HCl. The precipitate was collected by filtration to give the title compound as a tan solid (68% yield). M.p. 108-109° C., LCMS: m/z=245.06 (M+H+), 1H-NMR (DMSO-d6, 400 MHz) δ 3.33-3.40 (m, 4H), 6.46 (d, J=8.2 Hz, 1H), 6.63 (d, J=7.3 Hz, 1H), 7.02 (t, J=5.4 Hz, 1H), 7.27 (dd, J=8.2 and 7.3 Hz, 1H), 12.22 (bs, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
17.39 g
Type
reactant
Reaction Step One
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[C:9]([O:13]CC)(=[O:12])[CH:10]=[CH2:11].C(O)(=O)C.[OH-].[Na+]>>[Br:8][C:4]1[N:3]=[C:2]([NH:1][CH2:11][CH2:10][C:9]([OH:13])=[O:12])[CH:7]=[CH:6][CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC1=NC(=CC=C1)Br
Name
Quantity
17.39 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
4.55 g
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
The solution was washed twice with ether
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)NCCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.